molecular formula C11H14BrN3O B8159983 1-((5-Azidopentyl)oxy)-4-bromobenzene

1-((5-Azidopentyl)oxy)-4-bromobenzene

Cat. No.: B8159983
M. Wt: 284.15 g/mol
InChI Key: CSYKLKUUZXKCIH-UHFFFAOYSA-N
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Description

1-((5-Azidopentyl)oxy)-4-bromobenzene is an organic compound characterized by the presence of an azido group and a bromobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Azidopentyl)oxy)-4-bromobenzene typically involves a multi-step process. One common method starts with the reaction of 4-bromophenol with 5-bromo-1-pentanol to form 1-(5-bromopentyloxy)-4-bromobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide (NaN₃) to replace the bromine atom with an azido group, yielding this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Azidopentyl)oxy)-4-bromobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Click Chemistry:

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Click Chemistry: Copper(I) catalysts (e.g., CuSO₄) and alkyne substrates in the presence of a reducing agent like sodium ascorbate.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    1,2,3-Triazoles: Formed via click chemistry.

    Amines: Formed via reduction of the azido group.

Scientific Research Applications

1-((5-Azidopentyl)oxy)-4-bromobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Azidopentyl)oxy)-4-bromobenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the bromobenzene moiety can participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 1-((5-Azidopentyl)oxy)-4-bromobenzene is unique due to the presence of both an azido group and a bromobenzene moiety, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.

Properties

IUPAC Name

1-(5-azidopentoxy)-4-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYKLKUUZXKCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCN=[N+]=[N-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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